molecular formula C7H12ClF3N2O B1430391 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride CAS No. 1461715-70-7

3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride

Cat. No.: B1430391
CAS No.: 1461715-70-7
M. Wt: 232.63 g/mol
InChI Key: BBTRNGASIIFZIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-N-(pyrrolidin-2-yl)propanamide
  • 3,3,3-trifluoro-N-(pyrrolidin-4-yl)propanamide
  • 3,3,3-trifluoro-N-(piperidin-3-yl)propanamide

Uniqueness

3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride is unique due to its specific trifluoromethyl and pyrrolidine moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)3-6(13)12-5-1-2-11-4-5;/h5,11H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTRNGASIIFZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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